1-Azido-3,3-dimethylbutan-2-ol
Description
1-Azido-3,3-dimethylbutan-2-ol is an aliphatic secondary alcohol featuring an azide (-N₃) functional group at the C1 position and two methyl groups at the C3 position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of thiourea-based organocatalysts (e.g., bifunctional iminophosphorane catalysts) . Its branched structure and reactive azide group enable participation in click chemistry, Staudinger reactions, and nucleophilic substitutions.
Properties
CAS No. |
157135-73-4 |
|---|---|
Molecular Formula |
C6H13N3O |
Molecular Weight |
143.19 g/mol |
IUPAC Name |
1-azido-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H13N3O/c1-6(2,3)5(10)4-8-9-7/h5,10H,4H2,1-3H3 |
InChI Key |
HJFYBSIVFGZTKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CN=[N+]=[N-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Azide Functional Groups
(a) Aromatic Azides
1-Azido-3,5-dimethylbenzene (C₈H₉N₃):
- Molecular Weight : 147.18 g/mol .
- Key Differences : Aromatic azides exhibit distinct reactivity due to conjugation with the benzene ring. They are often used in photochemical or thermal decomposition to generate nitrenes, unlike aliphatic azides like 1-azido-3,3-dimethylbutan-2-ol, which may prioritize nucleophilic or cycloaddition reactions.
- Applications : Intermediate in agrochemicals and pharmaceuticals .
1-Azido-3,3-dimethylbut-1-ene (C₅H₉N₃):
- Structure : Contains an alkene group adjacent to the azide, enabling [3+2] cycloadditions (e.g., Huisgen reaction) .
- Key Differences : The alkene moiety allows for regioselective reactivity, contrasting with the alcohol group in 1-azido-3,3-dimethylbutan-2-ol, which may participate in hydrogen bonding or oxidation reactions.
(b) Aliphatic Alcohol Derivatives
- 2-Ferrocenyl-3,3-dimethylbutan-2-ol (C₁₆H₂₂FeO): Structure: Ferrocenyl group replaces the azide, imparting redox activity . Reactivity: Used in intramolecular Ritter reactions to synthesize ferrocene-fused heterocycles, leveraging the electron-rich ferrocene moiety.
2-Methyl-3-buten-2-ol (C₅H₁₀O):
Functional Group Variants
(a) Thiourea Derivatives
- 1-[(2S)-1-Azido-3,3-dimethylbutan-2-yl]-3-(4-methoxyphenyl)thiourea: Synthesis: Derived from 1-azido-3,3-dimethylbutan-2-ol via reaction with 4-methoxyphenyl isothiocyanate (63% yield) . Applications: Acts as a precursor for iminophosphorane catalysts in enantioselective ketone synthesis, demonstrating the utility of the azido-alcohol scaffold in asymmetric catalysis .
(b) Opioid Derivatives
- Buprenorphine: Contains a 3,3-dimethylbutan-2-ol moiety as part of its complex structure. Key Differences: The hydroxyl group in buprenorphine participates in receptor binding, whereas the azide in 1-azido-3,3-dimethylbutan-2-ol is more reactive and less biologically stable .
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